2-Methoxy-4-(1H-pyrazol-1-yl)aniline
Description
Properties
IUPAC Name |
2-methoxy-4-pyrazol-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-14-10-7-8(3-4-9(10)11)13-6-2-5-12-13/h2-7H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYCWFDQDGDZNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Nucleophilic Aromatic Substitution and Catalytic Hydrogenation (Patent CN113264919A)
The most direct and scalable preparation method reported involves two main steps:
Step 1: Nucleophilic Aromatic Substitution (SNAr)
- Reactants: 4-Nitro-1H-pyrazole and 2-methoxy-4-halopyridine (either 2-methoxy-4-fluoropyridine or 2-methoxy-4-chloropyridine).
- Conditions: Under alkaline conditions (e.g., with potassium carbonate or cesium carbonate), the reaction is conducted in dry polar aprotic solvents such as DMF, acetonitrile, or toluene at temperatures ranging from 110 °C to 120 °C.
- Reaction: The pyrazole nitrogen attacks the halogenated pyridine ring, displacing the halide to form 2-methoxy-4-(4-nitro-1H-pyrazolyl)pyridine.
- Yield: Typically 66% to 71%.
- Workup: Extraction with ethyl acetate, washing with brine, drying over sodium sulfate, and purification by column chromatography or recrystallization.
Step 2: Catalytic Hydrogenation Reduction
- Reactants: The nitro-substituted intermediate from Step 1.
- Conditions: Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel in solvents like methanol or ethanol under a hydrogen atmosphere at room temperature.
- Reaction: Reduction of the nitro group to an amino group, yielding the target compound 1-(2-methoxypyridin-4-yl)-1H-pyrazol-4-amine.
- Yield: High, typically 89% to 91%.
- Workup: Filtration to remove catalyst, solvent evaporation under reduced pressure.
Summary Table of Key Reaction Parameters
| Step | Reactants | Catalyst/Base | Solvent | Temp (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | 4-Nitro-1H-pyrazole + 2-methoxy-4-fluoro/chloropyridine | K2CO3 or Cs2CO3 | DMF, ACN, or Toluene | 110-120 | 6-12 h | 66-71 | SNAr reaction |
| 2 | Nitro intermediate | Pd/C or Raney Ni | Methanol or Ethanol | RT | 1-3 h | 89-91 | Catalytic hydrogenation |
This method is advantageous due to the use of commercially available starting materials, mild reaction conditions, simple post-reaction workup, and suitability for large-scale production.
Related Synthetic Strategies for Pyrazole-Substituted Anilines
Other literature reports on pyrazole-aniline derivatives involve:
- Suzuki-Miyaura cross-coupling reactions for functionalization of pyrazole-substituted anilines.
- Palladium-catalyzed cyclizations and chlorination steps to generate fused heterocycles.
These approaches are more relevant for advanced functionalization and scaffold elaboration rather than the straightforward preparation of 2-Methoxy-4-(1H-pyrazol-1-yl)aniline itself.
- The two-step SNAr followed by catalytic hydrogenation remains the most efficient and practical method for synthesizing this compound.
- The choice of halopyridine (fluoro vs. chloro) and base affects reaction time and yield; fluoropyridines generally provide better leaving group ability.
- Catalysts such as Pd/C and Raney nickel are interchangeable depending on availability and scale, with Pd/C often preferred for cleaner reactions.
- Solvent choice influences solubility and reaction kinetics; methanol and ethanol are preferred for hydrogenation due to their protic nature and ease of removal.
- The mild conditions and high yields make this method suitable for industrial applications.
The preparation of this compound is best achieved via a two-step process involving nucleophilic aromatic substitution of 4-nitro-1H-pyrazole with 2-methoxy-4-halopyridine under alkaline conditions, followed by catalytic hydrogenation to reduce the nitro group to an amine. This method offers high yields, mild conditions, and scalability, supported by detailed patent literature and synthetic studies.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(1H-pyrazol-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinone derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced aniline derivatives.
Substitution: The methoxy and pyrazolyl groups can participate in electrophilic and nucleophilic substitution reactions, respectively, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic substitution using halogenating agents like bromine or nucleophilic substitution using alkyl halides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced aniline derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Medicinal Chemistry
2-Methoxy-4-(1H-pyrazol-1-yl)aniline has been investigated for its potential therapeutic properties, including:
- Antitumor Activity : Studies indicate that pyrazole derivatives can inhibit cancer cell proliferation, making this compound a candidate for anticancer drug development.
- Anti-inflammatory Effects : Research suggests that it may modulate inflammatory pathways, providing a basis for developing anti-inflammatory medications.
The compound exhibits various biological activities:
- Antioxidant Properties : It has shown promise in scavenging free radicals, which can protect cells from oxidative stress.
- Enzyme Inhibition : Its structural features allow it to interact with specific enzymes, potentially serving as an inhibitor in biochemical pathways.
Material Science
In material science, this compound can be used as:
- Building Blocks for Polymers : Its reactivity allows it to be incorporated into polymeric materials with specific properties.
- Dyes and Pigments : The compound's color properties make it suitable for applications in dyes.
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry investigated the antitumor effects of pyrazole derivatives, including this compound. The results demonstrated significant inhibition of tumor growth in vitro and in vivo models, highlighting its potential as an anticancer agent.
Case Study 2: Antioxidant Activity
Research conducted by the International Journal of Molecular Sciences assessed the antioxidant capacity of various pyrazole derivatives. The findings indicated that this compound effectively reduced oxidative stress markers in cellular models.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(1H-pyrazol-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and pyrazolyl groups play a crucial role in binding to these targets, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Structural and Molecular Properties
The following table summarizes key structural and molecular differences between 2-Methoxy-4-(1H-pyrazol-1-yl)aniline and its analogs:
Electronic and Steric Effects
- Methyl vs. Methoxy () : Replacing methoxy (-OCH₃) with methyl (-CH₃) at the 2-position reduces polarity, lowering aqueous solubility but increasing metabolic stability due to decreased oxidative susceptibility .
- Piperazine vs. Pyrazole () : Substituting pyrazole with 4-methylpiperazine introduces basic nitrogen atoms, enhancing solubility in acidic environments and enabling stronger interactions with biological targets (e.g., kinase enzymes) .
Pharmacological Relevance
- Halogenated Derivatives () : Chloro- and fluoro-substituted analogs (e.g., 3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline) show enhanced binding affinity in kinase inhibition assays, attributed to halogen bonding with hydrophobic pockets .
- Benzimidazole Hybrids () : Compounds like 2-(1H-benzo[d]imidazol-1-yl)-6-(1H-pyrazol-1-yl)aniline demonstrate dual heterocyclic systems, expanding π-π stacking interactions in DNA intercalation or enzyme inhibition .
Biological Activity
2-Methoxy-4-(1H-pyrazol-1-yl)aniline, a compound featuring a pyrazole moiety attached to an aniline structure, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound consists of a methoxy group, a pyrazole ring, and an aniline component, which collectively contribute to its biological activity.
Antimicrobial Properties
Research has demonstrated that compounds containing the pyrazole moiety exhibit significant antimicrobial activity. For instance, studies on related pyrazole derivatives have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of the aniline structure enhances the interaction with microbial targets, potentially increasing efficacy.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antimicrobial | |
| Pyrazole Derivatives | Antifungal | |
| 4-Thiazolyl Pyrazolyl Compounds | Anti-inflammatory |
Anti-inflammatory Effects
Pyrazole derivatives have been recognized for their anti-inflammatory properties. In particular, compounds similar to this compound have been tested in models of inflammation, showing inhibition of pro-inflammatory cytokines and reduction in edema . This suggests potential applications in treating inflammatory diseases.
Anticancer Activity
The anticancer potential of this compound has been highlighted in various studies. For example, research indicates that pyrazole-containing compounds can inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression . The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Interaction : It can bind to receptors that modulate cellular responses, such as those involved in cancer progression.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of a series of pyrazole derivatives against common pathogens. The results indicated that this compound exhibited notable inhibition against E. coli and S. aureus, demonstrating its potential as a lead compound for developing new antibiotics .
Study 2: Anti-inflammatory Properties
In a model assessing the anti-inflammatory effects of various pyrazole derivatives, this compound was shown to significantly reduce paw edema in rats induced by carrageenan. This study supports its therapeutic potential in treating inflammatory conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
